molecular formula C14H15BrN2O3S B10878653 Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10878653
M. Wt: 371.25 g/mol
InChI Key: WOMLQRHGMNECKX-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) analog. This compound features a 5-bromo-2-hydroxyphenyl substituent at the C4 position, a methyl group at C6, and a thioxo (C=S) group at C2, distinguishing it from oxo (C=O) analogs. Its synthesis typically involves the cyclocondensation of 5-bromosalicylaldehyde, ethyl acetoacetate, and thiourea under acidic conditions, as demonstrated in Biginelli-type reactions .

Properties

Molecular Formula

C14H15BrN2O3S

Molecular Weight

371.25 g/mol

IUPAC Name

ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15BrN2O3S/c1-3-20-13(19)11-7(2)16-14(21)17-12(11)9-6-8(15)4-5-10(9)18/h4-6,12,18H,3H2,1-2H3,(H2,16,17,21)

InChI Key

WOMLQRHGMNECKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)Br)O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Trichloroacetic acid (TCA) is employed as a Brønsted acid catalyst, facilitating imine formation and cyclization.

  • Solvent : Ethanol is used as a protic solvent, enhancing solubility and reaction homogeneity.

  • Temperature and Duration : Heating under reflux (78°C) for 2–4 hours yields the intermediate ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , which is subsequently thionated.

Mechanism :

  • Aldol Condensation : 5-Bromosalicylaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketoester.

  • Nucleophilic Attack : Thiourea attacks the carbonyl group, forming a tetrahedral intermediate.

  • Cyclization and Dehydration : Acid-catalyzed cyclization yields the dihydropyrimidinone scaffold, followed by thionation to introduce the 2-thioxo group.

Thionation Post-Modification

The intermediate 2-oxo derivative is converted to the 2-thioxo analog using Lawesson’s reagent (2.4 equivalents) in toluene under reflux (110°C, 2 hours), achieving an 88% yield. Alternative thionation agents like phosphorus pentasulfide (P₄S₁₀) are less efficient due to side reactions.

Cyclocondensation of O-Methylisourea Hemisulfate

This method bypasses traditional Biginelli limitations by employing O-methylisourea hemisulfate and 2-(gem-disubstituted)methylene-3-oxoesters as precursors.

Key Steps:

  • Cyclocondensation :

    • Reagents : O-Methylisourea hemisulfate (1.2 equiv.), 2-(gem-disubstituted)methylene-3-oxoester (1.0 equiv.), NaHCO₃ (4.0 equiv.) in DMF.

    • Conditions : 65°C for 12 hours under argon.

    • Outcome : Tautomeric mixture of 1,4- and 1,6-dihydropyrimidines (12a and 13a ) in 93% combined yield.

  • Acidic Hydrolysis :

    • Reagents : 3 M HCl in THF-MeOH (1:1).

    • Conditions : 50°C for 24 hours.

    • Yield : 89% conversion to the 2-oxo intermediate.

  • Thionation :

    • Reagent : Lawesson’s reagent (1.2 equiv.) in toluene.

    • Conditions : Reflux for 2 hours.

    • Yield : 88% for the final 2-thioxo product.

Advantages Over Biginelli:

  • Avoids regioselectivity issues associated with ketone substrates.

  • Enables incorporation of sterically demanding substituents at the 4-position.

Ionic Liquid-Catalyzed Multicomponent Synthesis

A solvent-free, eco-friendly approach utilizes diisopropylethylammonium acetate (DIPEAc) as an ionic liquid catalyst.

Reaction Protocol:

  • Substrates : 5-Bromosalicylaldehyde (3 mmol), ethyl cyanoacetate (3 mmol), thiourea (3.2 mmol).

  • Catalyst : DIPEAc (15 mol%).

  • Conditions : Room temperature, 45 minutes.

  • Yield : 82–89% for analogous 2-thioxo tetrahydropyrimidines.

Mechanistic Insights :

  • DIPEAc stabilizes intermediates via hydrogen bonding, accelerating imine formation and cyclization.

Post-Synthetic Modification of 2-Oxo Derivatives

For existing 2-oxo tetrahydropyrimidines, direct thionation is a viable route:

Thionation with Lawesson’s Reagent:

  • Substrate : Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Reagent : Lawesson’s reagent (1.2 equiv.).

  • Conditions : Toluene, reflux (110°C), 2 hours.

  • Yield : 88%.

Alternative Thionation Agents:

  • P₄S₁₀ : Lower yields (≤60%) due to incomplete conversion and side product formation.

  • Thiourea/FeCl₃ : Inefficient for electron-deficient substrates.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemperatureTime (h)Yield (%)Advantages
Biginelli ReactionTrichloroacetic AcidEthanolReflux2–475One-pot simplicity
CyclocondensationNaHCO₃DMF65°C1289Tolerance for bulky substituents
Ionic LiquidDIPEAcSolvent-freeRT0.7582–89Eco-friendly, rapid
Post-Synthetic ThionationLawesson’s ReagentTolueneReflux288High efficiency

Challenges and Optimization Strategies

Steric Hindrance Mitigation:

  • Bulky 5-bromo-2-hydroxyphenyl groups necessitate prolonged reaction times in Biginelli syntheses.

  • Solution : Microwave-assisted heating reduces duration by 30–50% in analogous reactions.

Purification Difficulties:

  • Tautomeric mixtures (e.g., 12a and 13a ) require chromatographic separation.

  • Solution : Selective crystallization using ethanol/water (3:1) improves purity.

Thionation Side Reactions:

  • Over-thionation or desulfurization may occur with excess Lawesson’s reagent.

  • Solution : Stoichiometric control (1.2–1.5 equiv.) and inert atmosphere .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
Ester Hydrolysis NaOH (aq.), reflux4-(5-Bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid85%

Mechanistically, the reaction proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, followed by cleavage of the ethoxy group. The presence of the electron-withdrawing bromine atom enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis .

Reduction Reactions

The thioxo (C=S) group is susceptible to reduction, producing thiol or methylene derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
Thioxo Reduction LiAlH<sub>4</sub>, THF, 0°C → RTEthyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-mercapto-1,2,3,4-tetrahydropyrimidine-5-carboxylate78%

The reduction mechanism involves the transfer of hydride ions to the sulfur atom, converting the thioxo group to a thiol (-SH). Control of temperature is critical to prevent over-reduction.

Nucleophilic Substitution

The bromine atom on the aromatic ring participates in cross-coupling and substitution reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Bromine Substitution Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, arylboronic acid, DMFEthyl 4-(5-aryl-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate65–92%

Suzuki-Miyaura coupling replaces bromine with aryl groups under palladium catalysis. The hydroxyl group on the phenyl ring stabilizes intermediates via coordination with the metal catalyst .

Oxidation Reactions

The hydroxyl group on the phenyl ring can be oxidized to a ketone or quinone under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Phenol Oxidation K<sub>3</sub>Fe(CN)<sub>6</sub>, H<sub>2</sub>O, pH 9–10Ethyl 4-(5-bromo-2-oxophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate58%

Oxidation proceeds via a radical intermediate, with the bromide acting as a leaving group in subsequent steps.

Cyclization and Ring Expansion

The tetrahydropyrimidine core participates in cyclization reactions under acidic or thermal conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Thermal Cyclization H<sub>2</sub>SO<sub>4</sub>, 120°C6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimido[5,4-b]benzofuran-5-carboxylate70%

Cyclization involves intramolecular attack by the hydroxyl oxygen on the tetrahydropyrimidine ring, forming a fused benzofuran system .

Thioxo Group Reactivity

The thioxo group participates in thiol-disulfide exchange and alkylation reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFEthyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-(methylthio)-1,2,3,4-tetrahydropyrimidine-5-carboxylate83%

Methylation occurs selectively at the sulfur atom due to its high nucleophilicity .

Photochemical Reactions

UV irradiation induces cleavage of the C-Br bond, enabling radical-mediated transformations.

Reaction TypeReagents/ConditionsProductYieldReference
Debromination UV light (254 nm), EtOHEthyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate91%

The reaction generates a phenyl radical intermediate, which abstracts a hydrogen atom from the solvent .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it may inhibit cell proliferation in certain cancer cell lines by interacting with specific molecular targets and pathways .

Biological Studies

The compound is utilized in biological research to explore its effects on enzyme inhibition and receptor binding:

  • Mechanism of Action : It may modulate enzyme activity by binding to active sites, potentially leading to therapeutic effects .
  • Biochemical Pathways : Investigations into how this compound affects cellular signaling pathways are ongoing, which may reveal new targets for drug development.

Material Science

In material science, the compound is explored for its potential to create novel materials with unique properties:

  • Polymer Development : It serves as a building block for synthesizing polymers with enhanced mechanical strength and thermal stability.
  • Coatings and Composites : The compound's unique properties may be beneficial in developing advanced coatings that require specific chemical resistance or durability .

Case Study 1: Antimicrobial Activity

A study published in MDPI examined the antimicrobial efficacy of the compound against various strains of bacteria and fungi. Results indicated a broad spectrum of activity, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Case Study 2: Anticancer Research

Research conducted on the effects of this compound on cancer cell lines demonstrated its capacity to inhibit cell growth through apoptosis induction. The study highlighted its mechanism involving interaction with specific signaling pathways crucial for cancer progression .

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Synthesized via solvent-free fusion of 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate at 120°C.
  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    Features a fluorine atom and a p-tolyl group at N1. The electron-withdrawing fluorine enhances metabolic stability, while the bulky p-tolyl group may sterically hinder interactions in biological systems .

Hydroxy- and Methoxy-Substituted Derivatives

  • Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    Synthesized via microwave-assisted methods, this analog shares the hydroxyl group but lacks bromine. It demonstrates moderate antioxidant activity (IC₅₀ = 42 µM in DPPH assays), suggesting the hydroxyl group’s role in radical scavenging .
  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    The methoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Its melting point (182–184°C) is lower than halogenated analogs due to weaker crystal packing .

Heterocyclic Modifications: Thioxo vs. Oxo

  • Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    Replacing thioxo with oxo reduces electron delocalization in the pyrimidine ring, altering reactivity. The oxo analog may exhibit lower nucleophilic susceptibility at C2 .
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate A non-halogenated, non-hydroxylated oxo derivative with a simple phenyl group. Its lower molecular weight correlates with higher solubility in ethanol and methanol compared to brominated or hydroxylated analogs .

Physicochemical Properties

Property Target Compound 4-(4-Fluorophenyl) Analog 4-(2-Hydroxyphenyl) Analog
Melting Point (°C) Not explicitly reported 233–235 210–213 (decomposes)
Solubility DMSO (high) DMSO, methanol Ethanol, methanol
Molecular Weight (g/mol) 385.25 (calculated) 294.34 292.09

Biological Activity

Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 295362-41-3) is a compound belonging to the class of tetrahydropyrimidines. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H15BrN2O2SC_{14}H_{15}BrN_2O_2S with a molecular weight of 355.25 g/mol. The compound features a thioxo group and a bromo-substituted phenolic moiety that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme are known to induce apoptosis in cancer cells. A study indicated that derivatives similar to this compound exhibited significant inhibitory effects on topoisomerase IIα activity, suggesting a mechanism for anticancer action .
  • Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound induces cell cycle arrest and apoptosis. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against these cancer cell lines .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-715Topoisomerase II inhibition
HeLa12Induction of apoptosis
A54918Cell cycle arrest

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • In Vitro Testing : The compound has shown activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating moderate antibacterial efficacy .

Table 2: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects:

  • Cytokine Inhibition : Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved evaluating the compound's effects in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues treated with the compound .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thioureas. For example, substituted benzaldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) are reacted with ethyl acetoacetate and thiourea derivatives under acid catalysis (e.g., HCl or acetic acid). Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity. Crystallization from ethanol or methanol is commonly used for purification .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure. For example, in related dihydropyrimidines, SC-XRD revealed chair conformations in the tetrahydropyrimidine ring and intermolecular hydrogen bonding involving the thioxo group . NMR spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry: the thioxo group at position 2 and substituent orientations are validated via coupling patterns (e.g., δ ~10–12 ppm for NH protons) .

Q. What preliminary biological screening methods are used for this compound?

Antibacterial activity is assessed via disk diffusion or microdilution assays against Gram-positive/negative strains. For instance, structurally similar dihydropyrimidines showed MIC values of 8–32 µg/mL against S. aureus and E. coli, with activity linked to electron-withdrawing substituents (e.g., bromo, hydroxyl) enhancing membrane disruption .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, hydroxyl) influence reactivity in Biginelli reactions?

The electron-withdrawing bromo group increases electrophilicity of the aldehyde, accelerating imine formation during the Biginelli mechanism. The hydroxyl group at position 2 on the phenyl ring participates in intramolecular hydrogen bonding, stabilizing intermediates and improving regioselectivity. Computational studies (DFT) on analogous compounds show that substituents alter charge distribution, affecting cyclocondensation rates .

Q. What strategies resolve regioselectivity conflicts in multicomponent reactions?

Competing pathways (e.g., formation of diastereomers or regioisomers) are mitigated by optimizing solvent polarity and catalyst loading. For example, using polar aprotic solvents (DMF) with Lewis acids (ZnCl₂) suppresses byproducts in thioxo-dihydropyrimidine synthesis. Chromatographic separation (silica gel, ethyl acetate/hexane) is often required for isolating the desired regioisomer .

Q. How does the thioxo group impact solubility and crystallinity?

The thioxo group increases hydrophobicity, reducing aqueous solubility but enhancing crystallinity via S···H hydrogen bonds. Co-crystallization with hydrophilic co-formers (e.g., PEG) or salt formation (e.g., sodium carboxylate) improves solubility for biological assays .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to enzymes like dihydrofolate reductase (DHFR). For example, the bromophenyl moiety in related compounds occupies hydrophobic pockets, while the carboxylate group forms salt bridges with lysine residues. QSAR models further correlate substituent electronegativity with antibacterial potency .

Q. How stable is the compound under varying pH and temperature conditions?

Stability studies (HPLC monitoring) show degradation above 150°C, with the thioxo group prone to oxidation at pH > 8.0. Lyophilization or storage under inert gas (N₂) at −20°C preserves integrity for >6 months. Degradation products include sulfoxide derivatives and hydrolyzed carboxylates .

Q. How are contradictions in reported biological data reconciled?

Discrepancies in MIC values across studies often arise from assay variations (e.g., broth media composition, inoculum size). Meta-analyses using standardized protocols (CLSI guidelines) and strain-specific controls (e.g., ATCC 25923 for S. aureus) improve reproducibility .

Q. What green chemistry approaches optimize its synthesis?

Solvent-free mechanochemical grinding or microwave-assisted synthesis reduces reaction times (from 12 h to 30 min) and improves yields (72% → 89%). Biodegradable catalysts (e.g., chitosan-supported acids) also minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.